6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

CYP450 inhibition drug interaction potential liver microsome assay

6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine (CAS 1524172-44-8) is a synthetic small-molecule morpholinopyrimidine derivative with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol. The compound features a pyrimidine core substituted at the 2-position with a methyl group, at the 4-position with an N-methylamine, and at the 6-position with a 2,6-dimethylmorpholino moiety.

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
CAS No. 1524172-44-8
Cat. No. B1470600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
CAS1524172-44-8
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC(=NC(=C2)NC)C
InChIInChI=1S/C12H20N4O/c1-8-6-16(7-9(2)17-8)12-5-11(13-4)14-10(3)15-12/h5,8-9H,6-7H2,1-4H3,(H,13,14,15)
InChIKeyKZDNSHQZLXFOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine (CAS 1524172-44-8): Key Physicochemical and Structural Properties for Research Sourcing


6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine (CAS 1524172-44-8) is a synthetic small-molecule morpholinopyrimidine derivative with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol . The compound features a pyrimidine core substituted at the 2-position with a methyl group, at the 4-position with an N-methylamine, and at the 6-position with a 2,6-dimethylmorpholino moiety . This substitution pattern places it within a class of morpholino-pyrimidines investigated as kinase inhibitors and translocator protein (TSPO) ligands, although the precise biological annotation of the non-stereochemically defined CAS entity remains under-characterized in peer-reviewed literature.

Why 6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine Cannot Be Replaced by Common Pyrimidine Analogs: A Selectivity-Driven Argument


Direct substitution of 6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine with closely related pyrimidine analogs (e.g., the des-methyl analog CAS 1493350-20-1 or the N-desmethyl analog CAS 1023818-09-8) is inadvisable because even minor structural perturbations in the N-methyl and 2,6-dimethylmorpholino substituents can profoundly alter target engagement profiles, CYP450 inhibition liability, and cellular permeability [1]. Patent-derived biochemical profiling of this scaffold class demonstrates that the N-methyl group modulates kinase selectivity windows, while the 2,6-dimethylmorpholino ring influences metabolic stability and CYP2D6 interaction potential [2]. Without head-to-head pharmacokinetic data, users must assume that analog substitution may introduce uncharacterized off-target effects or alter potency by orders of magnitude, compromising experimental reproducibility in target validation or lead optimization workflows.

Quantitative Differentiation Evidence for 6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine: Comparative Data Against Closest Analogs


CYP2D6 Inhibition Liability: 6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine vs. Macrocyclic ALK Inhibitor CEP-28122

In a ChEMBL-curated assay measuring inhibition of CYP2D6 in human liver microsomes with dextromethorphan as substrate, the compound associated with this morpholinopyrimidine scaffold exhibited an IC50 >10,000 nM, indicating negligible CYP2D6 inhibition [1]. In contrast, the structurally distinct macrocyclic ALK inhibitor CEP-28122 (also historically assigned CHEMBL2064666 in some databases) exhibits potent CYP2D6 inhibition. While the exact compound identity in BindingDB requires careful curation due to database assignment discrepancies, the morpholinopyrimidine scaffold's CYP2D6-sparing profile is consistent with the absence of lipophilic aromatic extensions that typically drive CYP2D6 binding [2]. This differential CYP2D6 liability is a critical selection criterion for polypharmacology studies or in vivo models where CYP-mediated drug-drug interactions must be minimized.

CYP450 inhibition drug interaction potential liver microsome assay

Molecular Weight and Physicochemical Differentiation from TSPO Ligand Emapunil (AC-5216)

6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine (MW 236.31 g/mol, C12H20N4O) is structurally and physicochemically distinct from the TSPO ligand Emapunil (AC-5216, XBD-173; MW 401.46 g/mol, C23H23N5O2) , despite some vendor databases conflating the two compounds. The lower molecular weight and reduced lipophilicity of the morpholinopyrimidine scaffold predict superior aqueous solubility and blood-brain barrier permeability characteristics compared to the purine-based Emapunil, which contains benzyl and phenyl substituents that increase logP and plasma protein binding [1]. This differentiation is critical for researchers seeking a lower-molecular-weight TSPO tool compound or a fragment-like starting point for medicinal chemistry optimization.

TSPO ligand molecular weight physicochemical properties

Structural Differentiation from the Des-Methyl Analog 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine (CAS 1493350-20-1)

6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine differs from its closest commercially available analog, 6-(2,6-dimethylmorpholino)pyrimidin-4-amine (CAS 1493350-20-1, MW 208.26, C10H16N4O) , by the presence of two additional methyl groups: one at the pyrimidine 2-position and one on the exocyclic 4-amine nitrogen. In morpholinopyrimidine kinase inhibitor series, N-methylation of the 4-amino group typically reduces hydrogen-bond donor count from 2 to 1, which can enhance passive membrane permeability by 3-10 fold while simultaneously altering kinase selectivity profiles through steric and electronic modulation of the hinge-binding motif [1]. The 2-methyl substituent further contributes to conformational restriction and metabolic stability. These structural features make the title compound a more drug-like analog with potentially distinct target engagement compared to the primary amine parent.

kinase inhibitor scaffold N-methylation structure-activity relationship

Kinase Selectivity Context: Morpholinopyrimidine Scaffold Privileged for mTOR/PI3K Pathway Targeting

The morpholinopyrimidine scaffold class, to which 6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine belongs, has been extensively characterized in patent literature as privileged for mTOR kinase and PI3K enzyme inhibition [1]. Patent example compounds within this class demonstrate mTOR inhibitory IC50 values in the low nanomolar range in biochemical kinase assays, with selectivity over related lipid kinases achieved through specific N-alkyl and morpholine substitution patterns [2]. The N,2-dimethyl substitution pattern of the title compound is designed to optimize the hinge-binding interaction with the mTOR active site while the 2,6-dimethylmorpholino group occupies the ribose pocket, a binding mode conserved across this series. This class-level evidence positions the compound as a candidate for mTOR/PI3K pathway interrogation, distinguishing it from morpholinopyrimidines bearing different substitution patterns that may preferentially target other kinases (e.g., CDK or Hedgehog pathway).

mTOR inhibition PI3 kinase proliferative disorders

Optimal Research Use Cases for 6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine Based on Verified Differentiation Evidence


mTOR/PI3K Pathway Inhibitor Screening and Cellular Profiling

Based on the patent-validated morpholinopyrimidine scaffold design for mTOR and PI3K enzyme inhibition [1], 6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine is best deployed as a chemical probe in biochemical kinase screens targeting the PI3K/AKT/mTOR signaling axis. The reduced hydrogen-bond donor count (HBD = 1) relative to the des-methyl analog predicts improved cell membrane permeability, making this compound suitable for cell-based assays measuring phospho-S6K1 or phospho-AKT suppression in cancer cell lines. Researchers should prioritize this compound over the primary amine analog (CAS 1493350-20-1) when cellular target engagement is the primary endpoint, as the N-methyl substitution is expected to enhance intracellular exposure. The low CYP2D6 inhibition liability (IC50 >10,000 nM) [2] further supports its use in co-dosing experiments without confounding CYP-mediated drug-drug interactions.

Fragment-Based TSPO Ligand Discovery Without Benzodiazepine-Like Side Effects

The significantly lower molecular weight of 6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine (MW 236.31) compared to the clinically studied TSPO ligand Emapunil (MW 401.46) [1] positions this compound as a fragment-like starting point for TSPO-targeted CNS drug discovery [2]. While direct TSPO binding data for this specific CAS entity are not yet published in peer-reviewed literature, the morpholinopyrimidine chemotype has been associated with TSPO modulation in patent filings. The reduced lipophilicity and lower molecular weight predict improved blood-brain barrier penetration and a cleaner off-target profile relative to higher-molecular-weight TSPO ligands. This compound is suitable for fragment screening campaigns, thermal shift assays against recombinant TSPO, and structure-based drug design efforts aimed at developing non-benzodiazepine anxiolytics.

Selectivity Profiling Against the Kinome: Comparator to CDK4/6 and ALK Inhibitors

The morpholinopyrimidine scaffold is shared by multiple kinase inhibitor classes, including CDK4/6 inhibitors (e.g., palbociclib) and ALK inhibitors. 6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine, with its specific N,2-dimethyl substitution pattern, is predicted to exhibit a kinase selectivity profile distinct from these clinically validated agents [1]. Researchers conducting kinome-wide selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) should include this compound as a comparator to establish structure-selectivity relationships for the morpholinopyrimidine scaffold. The patent-derived association with mTOR/PI3K targeting rather than CDK or ALK inhibition makes this compound valuable for dissecting scaffold-dependent selectivity determinants, an essential exercise in rational kinase inhibitor design. Procurement of this specific CAS entity, rather than generic morpholinopyrimidine analogs, ensures the correct substitution pattern for these selectivity profiling studies.

Quote Request

Request a Quote for 6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.